6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate
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Overview
Description
6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core, which is substituted with various functional groups, including a chloro, ethyl, and sulfonamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . The final step involves the coupling of the chromen-2-one derivative with 3-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .
Scientific Research Applications
6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . It also interacts with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one core but differ in their substituents.
Coumarin derivatives: A broad class of compounds with diverse biological activities.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . Its sulfonamido group, in particular, enhances its antimicrobial properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C24H26ClNO6S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C24H26ClNO6S/c1-5-15(4)23(26-33(29,30)17-9-7-14(3)8-10-17)24(28)32-21-13-20-18(12-19(21)25)16(6-2)11-22(27)31-20/h7-13,15,23,26H,5-6H2,1-4H3/t15-,23+/m1/s1 |
InChI Key |
IXHZMFPKSHVAIO-CMJOXMDJSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H]([C@H](C)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C(C)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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